Pyridine, 4-(1,1-difluoroethyl)-2-fluoro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, such as NiCl2(PPh3)2, and a base like K2CO3 in a solvent such as DME at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(1,1-difluoroethyl)-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The presence of the pyridine ring allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the use of KHF2 as an activator can facilitate the insertion of difluorocarbene into aliphatic O-H bonds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-(1,1-Difluoroethyl)-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its metabolic stability and altered electronic properties make it a potential candidate for drug development and design.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)-2-fluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. For example, the addition of a 1,1-difluoroethyl group can significantly increase the potency of certain compounds by enhancing their interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another fluorinated pyridine derivative with similar properties.
4-(Difluoromethyl)pyridine: A compound with a difluoromethyl group instead of a 1,1-difluoroethyl group.
2-Chloro-1,1-difluoroethylene: A related compound with a chloro group instead of a pyridine ring.
Uniqueness
4-(1,1-Difluoroethyl)-2-fluoropyridine is unique due to the specific positioning of the 1,1-difluoroethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required .
Properties
Molecular Formula |
C7H6F3N |
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Molecular Weight |
161.12 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoropyridine |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 |
InChI Key |
VGSQYFVLSNMFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)(F)F |
Origin of Product |
United States |
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